5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol
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Overview
Description
5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol is a chiral compound with significant potential in various scientific fields. This compound features a phenolic ring substituted with an amino group, a hydroxyl group, and a chlorine atom, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of a 2-chlorophenol derivative with a chiral amino alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods like recrystallization or chromatography are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium thiolate or sodium alkoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of thiophenol, alkoxyphenol, or aminophenol derivatives.
Scientific Research Applications
5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases by modulating specific biochemical pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-bromophenol
- 5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol
- 5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-iodophenol
Uniqueness
5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom influences its electronic properties and steric interactions, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C9H12ClNO2 |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
5-[(1R,2R)-1-amino-2-hydroxypropyl]-2-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1 |
InChI Key |
IDYGZWKQNDTMHS-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)Cl)O)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)O)N)O |
Origin of Product |
United States |
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